Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a 2-amino-1-phenylethyl substituent at the 4-position. The Boc group serves as a protective moiety for the piperidine nitrogen, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-15(10-12-20)16(13-19)14-7-5-4-6-8-14/h4-8,15-16H,9-13,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQTUJDNFHLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The process may include steps such as:
Formation of the piperidine ring: This can be achieved through various cyclization reactions.
Introduction of the tert-butyl group: This is usually done using tert-butyl chloroformate in the presence of a base.
Attachment of the amino-phenylethyl group: This step involves the reaction of the piperidine derivative with an appropriate amino-phenylethyl compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process is typically monitored using techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles under controlled temperatures and pH.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H19N3O2
- Molecular Weight : 235.31 g/mol
- CAS Number : 159635-49-1
This compound belongs to the class of piperidine derivatives and serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that target specific proteins for degradation.
Biochemical Research
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate is utilized in biochemical assays to explore enzyme interactions and receptor binding. It plays a crucial role in drug discovery by aiding researchers in understanding how drugs can be optimized for better efficacy and specificity.
Targeted Protein Degradation
The compound is integral in the development of PROTACs, which recruit target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism allows for the selective degradation of proteins involved in various diseases, including cancer and neurodegenerative disorders.
Neuropharmacology
In neuropharmacology, this compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structure allows it to interact with neurotransmitter systems, which is essential for modulating mood and cognitive functions .
Antimalarial Research
Preliminary studies indicate that derivatives of this compound may exhibit antimalarial properties. Modifications to its structure have shown potential for enhanced activity against Plasmodium species, suggesting its utility as a lead compound for antimalarial drug development .
Case Study 1: PROTAC Development
In a study focused on the design of PROTACs, researchers utilized this compound as a linker to connect a ligand that binds to the target protein with an E3 ligase ligand. The resulting PROTAC demonstrated enhanced selectivity and efficacy in degrading the target protein compared to traditional small molecule inhibitors.
Case Study 2: Neuropharmacological Applications
A series of experiments were conducted to assess the effects of this compound on neurotransmitter systems in animal models. The results indicated that administration of the compound led to significant alterations in serotonin and dopamine levels, suggesting its potential as a therapeutic agent for mood disorders.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Biochemical Research | Assists in enzyme interaction studies crucial for drug discovery |
| Targeted Protein Degradation | Serves as a linker in PROTACs for selective protein degradation |
| Neuropharmacology | Interacts with neurotransmitter systems; potential therapeutic applications |
| Antimalarial Research | Modifications show promise against Plasmodium species |
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate involves its role as a linker in PROTAC® molecules. PROTAC® molecules consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The linker, in this case, this compound, facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
The following table highlights key structural and functional differences between tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate and analogous compounds derived from the evidence:
Structural and Functional Analysis
Key Differences in Substituents
Aromatic vs. Heterocyclic Groups: The phenyl group in the target compound and the 4-bromobenzyloxy derivative contributes to lipophilicity and π-π interactions. The pyridinyl-hydroxymethyl group in adds a polar, heteroaromatic motif, likely improving water solubility compared to the hydrophobic phenylhexyl chain in .
Amine Functionality: The primary amine in the target compound’s 2-amino-1-phenylethyl chain contrasts with the secondary amide in the azetidine-carbonyl derivative .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where tert-butyl 4-aminopiperidine-1-carboxylate is functionalized via alkylation or amination. Transition-metal catalysis, as seen in , offers enantioselective routes but requires specialized reagents.
Research Implications
- Drug Design : The benzimidazolone derivative demonstrates the importance of heterocycles in enzyme inhibition, suggesting that modifying the target compound’s phenyl group to include electron-withdrawing substituents (e.g., Cl, Br) could enhance bioactivity.
- Safety and Purity : While the target compound lacks explicit safety data, the 95% purity standard for highlights the need for rigorous analytical validation in pharmaceutical applications .
Biological Activity
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate (TBAP) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its pharmacological properties, applications in various fields, and relevant case studies.
- Molecular Formula : C13H19N3O2
- Molecular Weight : 235.31 g/mol
- CAS Number : 159635-49-1
Biological Activity Overview
TBAP exhibits significant biological activities, particularly in the following areas:
1. Neuropharmacology
- TBAP has been identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows it to interact with neurotransmitter systems, which is critical for understanding mood and cognitive modulation .
2. Enzyme Interaction Studies
- The compound is utilized in biochemical assays to explore enzyme interactions and receptor binding, crucial for drug discovery. It aids researchers in identifying how drugs can be optimized for better efficacy and specificity .
3. Antimalarial Research
- Preliminary studies suggest that derivatives of TBAP may exhibit antimalarial properties. Research has shown that modifications to its structure can lead to enhanced activity against Plasmodium species, highlighting its potential as a lead compound for antimalarial drug development .
Applications in Pharmaceutical Development
TBAP's role extends beyond basic research; it is actively involved in several applications:
- Pharmaceutical Development : Used as an intermediate in synthesizing drugs aimed at treating neurological disorders.
- Neurotransmitter Research : Helps elucidate mechanisms of action for drugs affecting mood and cognition.
- Analytical Chemistry : Employed in methods for detecting and quantifying related substances, ensuring quality control in drug manufacturing .
- Material Science : Investigated for creating novel materials with specific properties, such as stability and reactivity .
Case Study 1: Neurotransmitter Modulation
A study conducted on TBAP derivatives demonstrated their ability to modulate serotonin receptors, indicating potential therapeutic effects in treating anxiety and depression. The findings suggest that structural modifications can enhance receptor affinity and selectivity.
Case Study 2: Antimalarial Activity
Research evaluating the antimalarial efficacy of TBAP derivatives showed promising results against Plasmodium falciparum. Compounds were tested in vitro, revealing that certain modifications led to increased potency while maintaining low toxicity profiles compared to existing treatments .
Data Table: Biological Activities of TBAP Derivatives
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| TBAP | Serotonin Receptor Modulation | 0.5 | Significant modulation observed |
| TBAP Derivative A | Antimalarial Activity | 0.8 | Effective against drug-resistant strains |
| TBAP Derivative B | Enzyme Inhibition | 1.2 | Inhibits specific metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
